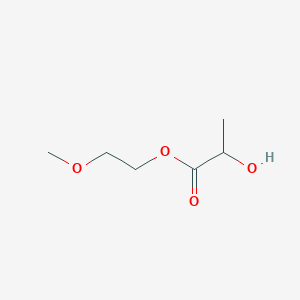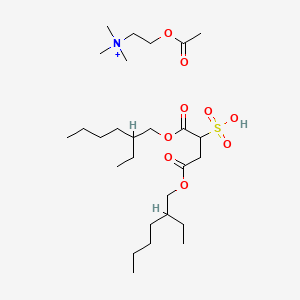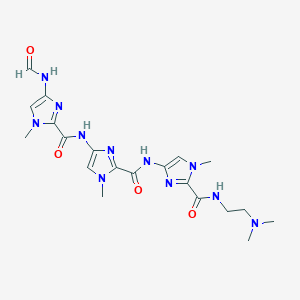![molecular formula C19H18O5 B12796337 6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one CAS No. 41303-46-2](/img/structure/B12796337.png)
6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 160464 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.
Métodos De Preparación
The synthesis of NSC 160464 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically require precise control over temperature, pressure, and the use of catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound efficiently.
Análisis De Reacciones Químicas
NSC 160464 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
NSC 160464 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and product formation. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, NSC 160464 could be explored for its potential therapeutic effects or as a tool in drug development. Industrial applications might include its use in the production of specialized materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 160464 involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes or the modulation of biochemical pathways
Comparación Con Compuestos Similares
NSC 160464 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with analogous chemical structures or similar reactivity. By comparing these compounds, researchers can better understand the distinct features and potential advantages of NSC 160464.
Conclusion
NSC 160464 is a compound with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of study
Propiedades
Número CAS |
41303-46-2 |
|---|---|
Fórmula molecular |
C19H18O5 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
6-(3,4-dimethoxyphenyl)-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one |
InChI |
InChI=1S/C19H18O5/c1-21-15-6-4-11(7-16(15)22-2)13-5-3-12-8-17-18(24-10-23-17)9-14(12)19(13)20/h4,6-9,13H,3,5,10H2,1-2H3 |
Clave InChI |
QDPCGSFBFKQHLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CCC3=CC4=C(C=C3C2=O)OCO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


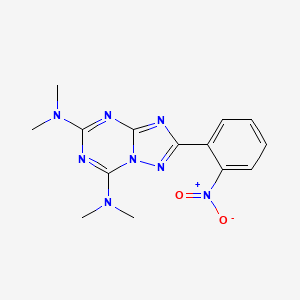
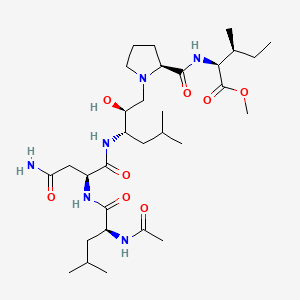
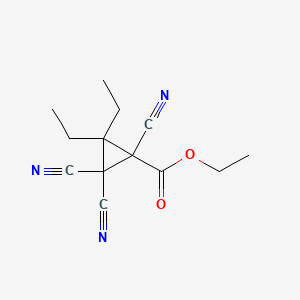

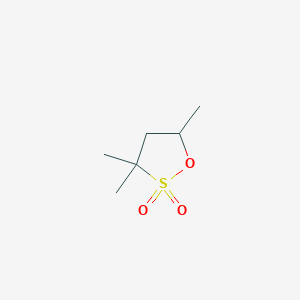
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


